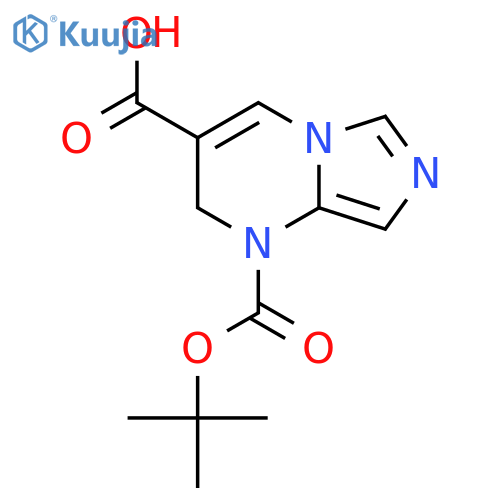

Cas no 2639445-61-5 (1-(tert-butoxy)carbonyl-1H,2H-imidazo1,5-apyrimidine-3-carboxylic acid)

1-(tert-butoxy)carbonyl-1H,2H-imidazo1,5-apyrimidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2639445-61-5

- 1-[(tert-butoxy)carbonyl]-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid

- EN300-27782936

- 1-(tert-butoxy)carbonyl-1H,2H-imidazo1,5-apyrimidine-3-carboxylic acid

-

- インチ: 1S/C12H15N3O4/c1-12(2,3)19-11(18)15-6-8(10(16)17)5-14-7-13-4-9(14)15/h4-5,7H,6H2,1-3H3,(H,16,17)

- InChIKey: QIGCXUYCLJUBIY-UHFFFAOYSA-N

- SMILES: O(C(N1C2=CN=CN2C=C(C(=O)O)C1)=O)C(C)(C)C

計算された属性

- 精确分子量: 265.10625597g/mol

- 同位素质量: 265.10625597g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 19

- 回転可能化学結合数: 3

- 複雑さ: 427

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.7Ų

- XLogP3: 0.4

1-(tert-butoxy)carbonyl-1H,2H-imidazo1,5-apyrimidine-3-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27782936-0.1g |

1-[(tert-butoxy)carbonyl]-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid |

2639445-61-5 | 95.0% | 0.1g |

$804.0 | 2025-03-19 | |

| Enamine | EN300-27782936-0.5g |

1-[(tert-butoxy)carbonyl]-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid |

2639445-61-5 | 95.0% | 0.5g |

$877.0 | 2025-03-19 | |

| Enamine | EN300-27782936-0.25g |

1-[(tert-butoxy)carbonyl]-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid |

2639445-61-5 | 95.0% | 0.25g |

$840.0 | 2025-03-19 | |

| Enamine | EN300-27782936-1.0g |

1-[(tert-butoxy)carbonyl]-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid |

2639445-61-5 | 95.0% | 1.0g |

$914.0 | 2025-03-19 | |

| Enamine | EN300-27782936-10.0g |

1-[(tert-butoxy)carbonyl]-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid |

2639445-61-5 | 95.0% | 10.0g |

$3929.0 | 2025-03-19 | |

| Enamine | EN300-27782936-10g |

1-[(tert-butoxy)carbonyl]-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid |

2639445-61-5 | 10g |

$3929.0 | 2023-09-09 | ||

| Enamine | EN300-27782936-5g |

1-[(tert-butoxy)carbonyl]-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid |

2639445-61-5 | 5g |

$2650.0 | 2023-09-09 | ||

| Enamine | EN300-27782936-5.0g |

1-[(tert-butoxy)carbonyl]-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid |

2639445-61-5 | 95.0% | 5.0g |

$2650.0 | 2025-03-19 | |

| Enamine | EN300-27782936-0.05g |

1-[(tert-butoxy)carbonyl]-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid |

2639445-61-5 | 95.0% | 0.05g |

$768.0 | 2025-03-19 | |

| Enamine | EN300-27782936-2.5g |

1-[(tert-butoxy)carbonyl]-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid |

2639445-61-5 | 95.0% | 2.5g |

$1791.0 | 2025-03-19 |

1-(tert-butoxy)carbonyl-1H,2H-imidazo1,5-apyrimidine-3-carboxylic acid 関連文献

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

1-(tert-butoxy)carbonyl-1H,2H-imidazo1,5-apyrimidine-3-carboxylic acidに関する追加情報

Recent Advances in the Study of 1-(tert-butoxy)carbonyl-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 2639445-61-5)

The compound 1-(tert-butoxy)carbonyl-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 2639445-61-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of novel heterocyclic scaffolds, which are pivotal in the development of kinase inhibitors and other small-molecule therapeutics. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability, making it suitable for further functionalization under various reaction conditions. Researchers have successfully employed this compound in the synthesis of imidazo[1,5-a]pyrimidine derivatives, which exhibit promising activity against a range of biological targets, including cancer-associated kinases and inflammatory mediators.

One of the most notable advancements involves the use of 1-(tert-butoxy)carbonyl-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid in the design of selective inhibitors for protein kinases. A 2023 study demonstrated that derivatives of this compound exhibit high affinity for specific kinase domains, with potential applications in targeted cancer therapies. The carboxylic acid moiety allows for further derivatization, enabling the introduction of pharmacophores that enhance binding specificity and pharmacokinetic properties.

In addition to its role in kinase inhibition, this compound has been explored as a building block for the development of fluorescent probes. The imidazo[1,5-a]pyrimidine core exhibits intrinsic fluorescence, which can be modulated by structural modifications. Recent work has leveraged this property to create probes for real-time imaging of enzymatic activity in live cells, offering new tools for studying cellular signaling pathways.

Despite these promising developments, challenges remain in optimizing the synthetic routes for large-scale production of this compound. Recent efforts have focused on improving yield and purity through innovative catalytic methods and green chemistry approaches. For instance, a 2024 publication reported a novel palladium-catalyzed coupling reaction that significantly enhances the efficiency of the synthesis while reducing environmental impact.

In conclusion, 1-(tert-butoxy)carbonyl-1H,2H-imidazo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 2639445-61-5) represents a versatile and valuable scaffold in medicinal chemistry. Its applications span from kinase inhibitor development to fluorescent probe design, underscoring its importance in contemporary drug discovery. Future research should focus on expanding its utility in other therapeutic areas and addressing scalability challenges in its synthesis.

2639445-61-5 (1-(tert-butoxy)carbonyl-1H,2H-imidazo1,5-apyrimidine-3-carboxylic acid) Related Products

- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)

- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)

- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)

- 578754-60-6(2-amino-1-(3,5-dimethoxyphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide)

- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)

- 2308477-98-5((4S)-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-5,5,5-trifluoropentanoic acid)

- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)

- 21160-87-2(L-Glutamic acid-)

- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)

- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)